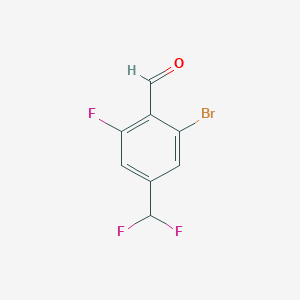

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” is a chemical compound with the molecular formula C9H5BrF2O2 . It has an average mass of 263.036 Da and a monoisotopic mass of 261.944092 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and crystal structure of 2-bromo-4,6-bis(dibromoacetyl)resorcinol was reported . The compound was crystallized in the triclinic crystal system with Pī space group . Another study reported the synthesis of a Schiff base through an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine, fluorine, and oxygen atoms attached to a benzene ring . In the case of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C9H5BrF2O2, an average mass of 263.036 Da, and a monoisotopic mass of 261.944092 Da .Aplicaciones Científicas De Investigación

Crystal Structure and Vibrational Spectra Analysis

Research on molecules like 2-fluoro-4-bromobenzaldehyde (FBB) has provided insights into their crystal structure and vibrational spectra. For instance, FBB's molecular structure was experimentally investigated using X-ray diffraction technique and vibrational spectroscopy, supported by computational studies. This research highlighted the compound's preference for a stable O-trans conformation, with potential energy distribution analysis identifying characteristic frequencies. The study's findings are pivotal for understanding the molecular dynamics and properties of such compounds (Tursun et al., 2015).

Synthetic Applications in Organic Chemistry

2-Bromobenzaldehydes, including derivatives and analogs, serve as critical intermediates in synthesizing various organic compounds. For example, these compounds have been used in palladium-catalyzed synthesis processes to create 1-aryl-1H-indazoles and other heterocycles, demonstrating their versatility in organic synthesis (Cho et al., 2004). Additionally, the facile synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis steps, highlights the compound's role in complex organic synthesis routes (Chen Bing-he, 2008).

Advances in Bromovinyl Aldehyde Chemistry

The last decade has seen significant advancements in utilizing 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes for constructing compounds with potential biological, medicinal, and material applications. This review emphasizes the progressive field of bromovinyl aldehyde chemistry, focusing on methods employing these substrates under palladium-catalyzed conditions, showcasing the broad applicability of these compounds in synthesizing biologically active molecules (Ghosh & Ray, 2017).

Novel Syntheses of Aromatic Compounds

The synthesis of aromatic compounds like 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones through reactions involving (2-Fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines represents another application. This method efficiently produces these aromatic compounds, contributing to the diversity of synthetic strategies in organic chemistry (Kobayashi et al., 2013).

Material Science and Polymer Chemistry

In material science, research on fluorinated microporous polyaminals showcases the use of monoaldehyde compounds (including 4-fluorobenzaldehyde and 4-trifluoromethylbenzaldehyde) for carbon dioxide adsorption and selectivity over nitrogen and methane. This study illustrates the potential of these compounds in environmental and material science applications, particularly for gas separation technologies (Li, Zhang, & Wang, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLZQVBJXYCJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-(2-propan-2-ylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2731288.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-propan-2-ylimidazole](/img/structure/B2731296.png)

![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)

![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)

![1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2731301.png)